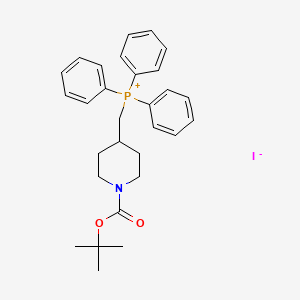

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide: is a phosphonium salt with the molecular formula C29H35INO2P and a molecular weight of 587.48 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide typically involves the reaction of N-Boc-4-piperidinemethanol with triphenylphosphine and iodomethane . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to

Biologische Aktivität

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide, commonly referred to as Boc-piperidin-4-ylmethyltriphenylphosphonium iodide, is a synthetic organic compound with potential applications in medicinal chemistry. The compound features a piperidine ring, which is prevalent in many bioactive molecules, and a triphenylphosphonium group, known for its utility in organic synthesis. Despite its promising structure, detailed research on its biological activity is limited.

Chemical Structure and Properties

The molecular formula of this compound is C₃₁H₃₈N₁O₂P, with a molecular weight of 587.5 g/mol. The compound consists of:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Triphenylphosphonium group : A positively charged phosphonium ion that enhances the compound's lipophilicity and cellular uptake.

Biological Activity Overview

The biological activity of this compound has not been extensively documented. However, insights can be drawn from the characteristics of its structural components.

- Cellular Uptake : The triphenylphosphonium moiety is known to facilitate the transport of compounds across cellular membranes, particularly in mitochondrial targeting due to its lipophilic nature.

- Drug Development Precursor : The piperidine scaffold is associated with various pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects. This suggests that derivatives of this compound could be explored for similar activities.

Research Findings and Case Studies

While specific studies on this compound are scarce, related compounds have shown significant biological activities:

| Compound | Activity | Reference |

|---|---|---|

| Triphenylphosphonium salts | Mitochondrial targeting agents | |

| Piperidine derivatives | Antiviral activity against HIV | |

| Piperidine-based compounds | Antitumor properties |

Case Study: Related Piperidine Compounds

A study investigating piperidine derivatives revealed that modifications on the piperidine ring significantly influenced their antiviral potency against HIV strains. For instance, compounds with specific substituents exhibited EC50 values ranging from 6.02 to 23.9 nmol/L against resistant strains, indicating that structural variations can lead to enhanced biological activity.

Synthesis and Applications

The synthesis of this compound involves standard organic synthesis techniques where the tert-butoxycarbonyl (Boc) protecting group is employed to facilitate the formation of the piperidine derivative before attaching the triphenylphosphonium moiety. This strategy allows for selective deprotection under mild conditions to yield bioactive compounds.

Eigenschaften

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFMQELZEAFAKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35INO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592695 |

Source

|

| Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146293-11-0 |

Source

|

| Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.